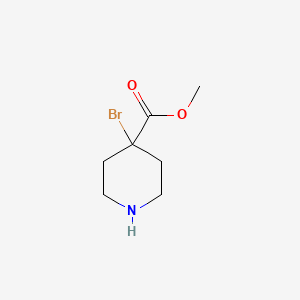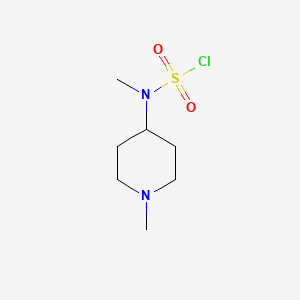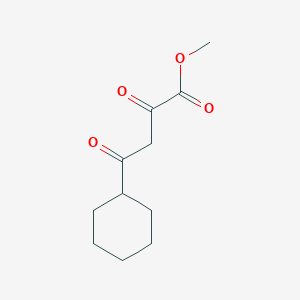
(5-Cyclopropyl-1,3,4-oxadiazol-2-YL)methanesulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Cyclopropyl-1,3,4-oxadiazol-2-YL)methanesulfonyl chloride is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Cyclopropyl-1,3,4-oxadiazol-2-YL)methanesulfonyl chloride typically involves the reaction of cyclopropyl hydrazine with carbon disulfide and potassium hydroxide in ethanol. This mixture is then refluxed until the evolution of hydrogen sulfide ceases . The product is then vacuum dried at 60°C for 12 hours and recrystallized using ethyl alcohol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling and safety measures due to the reactive nature of the sulfonyl chloride group.
Análisis De Reacciones Químicas
Types of Reactions
(5-Cyclopropyl-1,3,4-oxadiazol-2-YL)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction Reactions: The oxadiazole ring can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.
Oxidation and Reduction Reactions: These reactions may require oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed
Substitution Reactions: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.
Oxidation and Reduction Reactions: Products depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
(5-Cyclopropyl-1,3,4-oxadiazol-2-YL)methanesulfonyl chloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antifungal and antibacterial agent.
Medicine: Explored for its anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (5-Cyclopropyl-1,3,4-oxadiazol-2-YL)methanesulfonyl chloride involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity can disrupt normal cellular functions, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- (5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanesulfonyl chloride
- (5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-N-methylmethanamine
Uniqueness
(5-Cyclopropyl-1,3,4-oxadiazol-2-YL)methanesulfonyl chloride is unique due to its specific substitution pattern on the oxadiazole ring, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C6H7ClN2O3S |
|---|---|
Peso molecular |
222.65 g/mol |
Nombre IUPAC |
(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C6H7ClN2O3S/c7-13(10,11)3-5-8-9-6(12-5)4-1-2-4/h4H,1-3H2 |
Clave InChI |
LQEUZLGEQZZCEV-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=NN=C(O2)CS(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![rac-(1R,2R,3S,4S,5R,6R)-5-amino-6-phenylbicyclo[2.2.1]heptane-2,3-diol hydrochloride](/img/structure/B13525913.png)











